![molecular formula C10H9F3O3 B6306417 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 773102-04-8](/img/structure/B6306417.png)

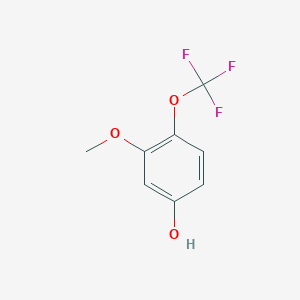

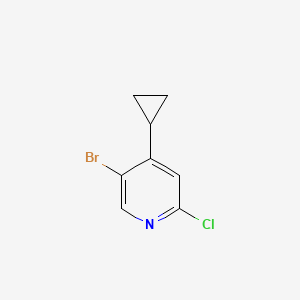

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, “4-(Trifluoromethoxy)phenyl”-based polydithienylpyrroles were synthesized electrochemically . Another study reported the synthesis of trifluoromethoxy phenyl-based compounds through palladium-catalyzed direct arylation reactions .Scientific Research Applications

Cancer Research

Compounds with the 4-(Trifluoromethoxy)phenyl moiety have been involved in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are significant in research for their potential use against cancer cell proliferation .

Antibacterial and Antifungal Agents

Novel fluorinated compounds, including those with trifluoromethoxy substituents, have been designed and synthesized to evaluate their antibacterial and antifungal activities .

Herbicide Development

The introduction of α-trifluoroanisole , a compound related to 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane , into the active structure of 2-phenylpyridines has led to the discovery of novel broad-spectrum herbicides with excellent activities against broadleaf weeds .

Electrochromic Materials

Polydithienylpyrroles containing the 4-(Trifluoromethoxy)phenyl group have been synthesized and characterized for their electrochromic behaviors, which are important for developing smart window technologies .

Enzyme Inhibition

A series of bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have shown promise as inhibitors of human soluble epoxide hydrolase, an enzyme implicated in various diseases .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with tryptophan synthase alpha and beta chains .

Mode of Action

It’s worth noting that similar compounds, such as fccp, are known to disrupt atp synthesis by transporting protons across cell membranes .

Biochemical Pathways

Compounds like fccp, which have a similar trifluoromethoxy group, are known to affect oxidative phosphorylation in mitochondria .

Pharmacokinetics

It’s worth noting that similar compounds have shown to have a rapid absorption and distribution within the body .

Result of Action

Similar compounds like fccp have been found to induce complete depolymerization of microtubules by increasing intracellular ph via the disruption of the mitochondrial h+ gradient .

Action Environment

It’s worth noting that similar compounds have shown to be influenced by environmental factors .

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGVLFVNKYYZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.